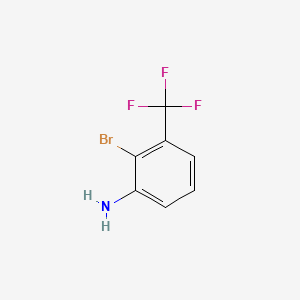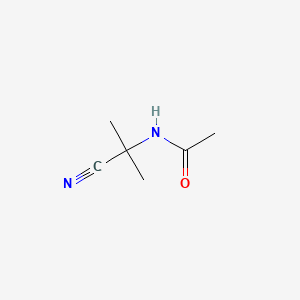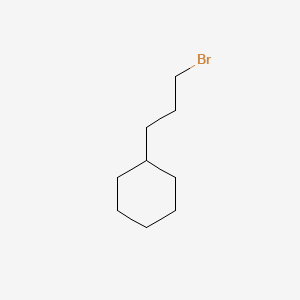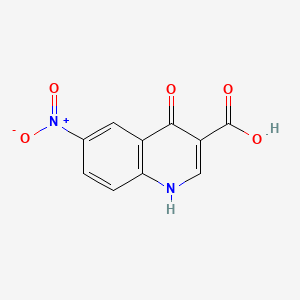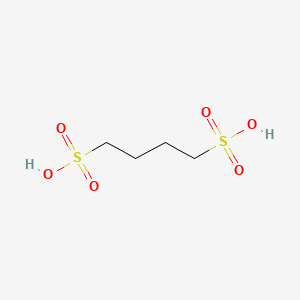
Butane-1,4-disulfonic acid
描述
Butane-1,4-disulfonic acid is an organic compound with the chemical formula C4H10O6S2. It is a colorless crystalline solid that is highly soluble in water. This compound is known for its strong hydrophobic properties and is widely used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 1,4-dihalogenated butane with sodium sulfite in the presence of water and a catalyst.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The process includes mixing disodium 1,4-butanedisulfonate with a hydrogen chloride solution, followed by filtration and concentration .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, particularly with metal ions and amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Metal ions (e.g., zinc, mercury) and amines under controlled pH conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution with metal ions can form metal sulfonates .
作用机制
Target of Action
Butane-1,4-disulfonic acid is a type of organic compound It’s known to react with different types of substances, such as metal ions and amines .
Mode of Action
It’s known to have a high solubility, indicating that it can interact with a variety of substances
Pharmacokinetics
As a highly soluble compound , it’s likely to have good bioavailability.
Result of Action
Given its reactivity with various substances , it’s plausible that it could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Butane-1,4-disulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of S-adenosyl-L-methionine, a critical methyl donor in numerous biochemical processes. The interactions of this compound with enzymes such as methionine adenosyltransferase facilitate the production of S-adenosyl-L-methionine, which is essential for methylation reactions in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the methylation status of DNA, thereby influencing gene expression. Additionally, this compound can impact cellular metabolism by altering the availability of S-adenosyl-L-methionine, which is a key metabolite in the transmethylation pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with methionine adenosyltransferase, leading to the production of S-adenosyl-L-methionine. This interaction is crucial for the methylation of various biomolecules, including DNA, proteins, and lipids. This compound acts as a substrate for methionine adenosyltransferase, facilitating the transfer of methyl groups to target molecules, thereby regulating gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate methylation reactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance methylation reactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. Threshold effects have been observed, indicating that there is a dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in the transmethylation pathway, where it interacts with methionine adenosyltransferase to produce S-adenosyl-L-methionine. This pathway is critical for the methylation of various biomolecules, including DNA, proteins, and lipids. The availability of this compound can influence metabolic flux and the levels of metabolites involved in methylation reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its availability and activity .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. In the nucleus, this compound plays a role in regulating gene expression through its involvement in methylation reactions .
科学研究应用
Butane-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
相似化合物的比较
- 1,4-Butanedisulfonic acid disodium salt
- 1,4-Butane sultone
- 1,4-Butanedisulfonate
Comparison:
- Uniqueness: Butane-1,4-disulfonic acid is unique due to its strong hydrophobic properties and high solubility in water, which makes it suitable for a variety of applications. Compared to its disodium salt form, it is more reactive and can participate in a wider range of chemical reactions .
属性
IUPAC Name |
butane-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERAMNDAEAQRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276215 | |
| Record name | butane-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27665-39-0 | |
| Record name | 1,4-Butanedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27665-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane-1,4-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027665390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | butane-1,4-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,4-disulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Butanedisulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMN33S9CGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


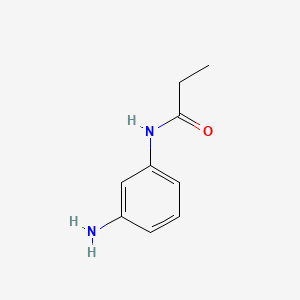

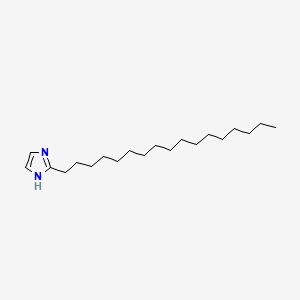

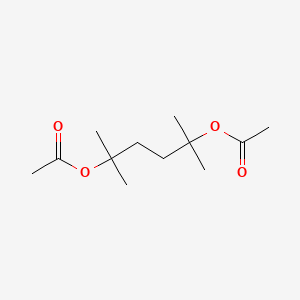

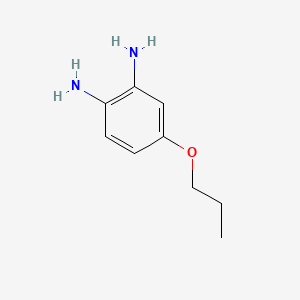
![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
